Technical Guide: Chemical Structure, Synthesis, and Properties of 1-(2,2-Diphenylethyl)piperidin-4-one
Technical Guide: Chemical Structure, Synthesis, and Properties of 1-(2,2-Diphenylethyl)piperidin-4-one
The following technical guide provides an in-depth analysis of 1-(2,2-Diphenylethyl)piperidin-4-one , a specialized chemical intermediate with significant relevance in medicinal chemistry, particularly in the synthesis of opioid receptor ligands and neuroactive pharmacophores.
Executive Summary
1-(2,2-Diphenylethyl)piperidin-4-one is a lipophilic N-substituted piperidone derivative. Structurally, it serves as a critical scaffold for the development of central nervous system (CNS) active agents. It is a direct structural analogue of N-phenethyl-4-piperidone (NPP) , the primary precursor for fentanyl and its derivatives. The addition of a second phenyl ring at the
This compound is primarily utilized as a versatile intermediate in the synthesis of:
-
Novel Opioid Analgesics: High-potency ligands targeting
-opioid receptors. -
Sigma Receptor Ligands: Investigational agents for neuropsychiatric disorders.
-
Neurokinin-1 (NK1) Antagonists: Candidates for anti-emetic and antidepressant therapies.
Chemical Architecture & Physicochemical Properties
Structural Analysis
The molecule consists of a 4-piperidone ring nitrogen-substituted with a 2,2-diphenylethyl moiety.[1] The geminal diphenyl group introduces significant steric hindrance and hydrophobic interaction potential, which is critical for binding to hydrophobic pockets in G-protein coupled receptors (GPCRs).
| Property | Data / Prediction |
| IUPAC Name | 1-(2,2-Diphenylethyl)piperidin-4-one |
| Common Name | N-(2,2-Diphenylethyl)-4-piperidone |
| Molecular Formula | |
| Molecular Weight | 279.38 g/mol |
| CAS Number (Precursor) | Note: Specific CAS for the ketone may be research-grade; Amine precursor (2,2-diphenylethylamine) is CAS 3963-62-0. |
| Predicted LogP | ~3.8 – 4.2 (High Lipophilicity) |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 2 (Ketone O, Tertiary Amine N) |
| pKa (Predicted) | ~8.5 (Piperidine Nitrogen) |
Solubility Profile
Due to the bulky diphenyl group, the free base is practically insoluble in water but highly soluble in non-polar and polar aprotic solvents (DCM, Chloroform, Ethyl Acetate, DMSO). The hydrochloride salt form demonstrates improved aqueous solubility but remains lipophilic.
Synthetic Pathways & Methodologies
The synthesis of 1-(2,2-Diphenylethyl)piperidin-4-one follows the classic Dieckmann Condensation route, adapted for bulky amines. This protocol is preferred over direct alkylation due to higher yields and cleaner impurity profiles.
Retrosynthetic Analysis
The molecule is disassembled into two key components:
-
Amine Source: 2,2-Diphenylethylamine (CAS 3963-62-0).
-
C3 Synthon: Methyl acrylate (or Ethyl acrylate).
Detailed Experimental Protocol
Step 1: Michael Addition (Formation of the Bis-Ester)
-
Reagents: 2,2-Diphenylethylamine (1.0 eq), Methyl Acrylate (2.2 eq), Methanol (Solvent).
-
Conditions: Reflux, 4–6 hours.
-
Mechanism: Double Michael addition of the primary amine to the acrylate double bond.
Protocol:
-
Dissolve 2,2-diphenylethylamine (19.7 g, 100 mmol) in anhydrous Methanol (100 mL).
-
Add Methyl Acrylate (18.9 g, 220 mmol) dropwise over 30 minutes to control exotherm.
-
Heat the mixture to reflux (
) for 6 hours. Monitor by TLC (disappearance of amine). -
Concentrate in vacuo to yield the intermediate N,N-bis(2-methoxycarbonylethyl)-2,2-diphenylethylamine as a viscous oil.
Step 2: Dieckmann Cyclization
-
Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Toluene (anhydrous).
-
Conditions:
, 2–3 hours.
Protocol:
-
Suspend NaH (4.8 g, 120 mmol) in dry Toluene (150 mL) under Nitrogen atmosphere.
-
Add the crude bis-ester (from Step 1) dissolved in Toluene (50 mL) dropwise at
. -
Critical Control Point: Methanol is generated; use a Dean-Stark trap or distill off solvent to drive the equilibrium forward.
-
Stir at reflux for 2 hours until hydrogen evolution ceases.
-
Cool to RT and quench with Glacial Acetic Acid (to pH 6).
Step 3: Decarboxylation
-
Reagents: 6M Hydrochloric Acid (HCl).
-
Conditions: Reflux, 4 hours.
Protocol:
-
Add 6M HCl (100 mL) directly to the quenched reaction mixture.
-
Reflux vigorously for 4 hours to hydrolyze the
-keto ester and decarboxylate. -
Basify with NaOH (20% aq) to pH > 11.
-
Extract with Dichloromethane (
). -
Dry over
and concentrate to obtain the crude 1-(2,2-Diphenylethyl)piperidin-4-one . -
Purification: Recrystallization from Hexane/Ethyl Acetate or vacuum distillation.
Visualization: Synthetic Workflow
Figure 1: Step-by-step synthetic pathway via the Dieckmann Condensation method.
Pharmacological Relevance & Applications
Opioid Receptor Modulation
This ketone is a direct precursor to 4-anilidopiperidine derivatives. By reacting 1-(2,2-Diphenylethyl)piperidin-4-one with aniline and reducing the resulting imine (reductive amination), researchers can access analogues of fentanyl with a bulky diphenylethyl tail.
-
SAR Insight: The 2,2-diphenyl group increases lipophilicity (
effect), potentially enhancing BBB penetration but also increasing non-specific binding. It mimics the bulky hydrophobic domains found in high-potency opioids like Bezitramide (which contains a 3,3-diphenylpropyl group).
Sigma ( ) Receptor Ligands
The "N-alkyl-piperidine" pharmacophore is a classic scaffold for Sigma-1 receptor ligands. The diphenyl motif provides the necessary aromatic interactions (via
Analytical Characterization (Predicted)
-
NMR (
):- 7.15–7.35 (m, 10H, Ar-H)
-
4.25 (t, 1H,
) -
3.05 (d, 2H,
) -
2.75 (t, 4H, Piperidine
) -
2.40 (t, 4H, Piperidine
)
-
IR Spectrum: Strong carbonyl stretch at
(Ketone).
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (Category 4).[2]
-
Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[3]
-
Precursor Status: While not explicitly listed as a List I chemical in all jurisdictions (unlike NPP), it is a close structural analogue of controlled fentanyl precursors. Strict compliance with local DEA/regulatory bodies is mandatory when handling this compound for research.
Handling Protocol:
-
Engineering Controls: Use only in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Waste Disposal: Segregate as halogen-free organic waste. Do not dispose of down the drain due to high aquatic toxicity potential.
References
- Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press. (Foundational text on diphenyl-substituted opioid synthesis).
-
Fakhraian, H., & Riseh, M. B. (2005).[4] Two-Step Protic Solvent-Catalyzed Reaction of Phenylethylamine with Methyl Acrylate. Organic Preparations and Procedures International, 37(6), 579-584. Link
-
Vandoyen, J., et al. (2021). Synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2021(3), M1257.[1] (Demonstrates reactivity of 2,2-diphenylethylamine). Link
-
PubChem Compound Summary. (2025). N-Phenethyl-4-piperidinone (NPP). (Reference for the base scaffold properties). Link
-
Drug Enforcement Administration (DEA). (2024). List of Scheduled Listed Chemical Products. (Regulatory context for piperidone precursors). Link
